molecular formula C7H15NO2 B1530497 4-(Methoxymethyl)oxan-4-amine CAS No. 1029805-91-1

4-(Methoxymethyl)oxan-4-amine

Cat. No.: B1530497
CAS No.: 1029805-91-1
M. Wt: 145.2 g/mol
InChI Key: RKTQBNBFFHFZPT-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)oxan-4-amine is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to a class of compounds featuring an amine functional group integrated into an oxane (tetrahydropyran) ring, a structure commonly found in biologically active molecules and complex natural products. The presence of both the amine and the methoxymethyl ether group on the same carbon atom makes this compound a valuable bifunctional synthetic building block. The primary research application of this compound is as a versatile scaffold and intermediate in synthetic chemistry. Compounds with similar oxan-amine backbones are frequently utilized in the development of novel pharmaceutical agents and in the construction of complex molecular architectures. The amine group can undergo various reactions, such as amide bond formation or reductive amination, to link the oxane core to other molecular fragments. Concurrently, the ether moiety can provide stability or influence the compound's physicochemical properties, such as solubility and lipophilicity. In a research context, this structural motif is particularly valuable for constructing potential protease inhibitors, glycosidase inhibitors, or as a component in the synthesis of peptidomimetics, where the oxane ring can mimic sugar or amino acid structures. Furthermore, the scaffold may find use in materials science, for instance, in the development of novel ligands for catalysis or as a monomer for specialized polymers. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO2/c1-9-6-7(8)2-4-10-5-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTQBNBFFHFZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252290
Record name Tetrahydro-4-(methoxymethyl)-2H-pyran-4-amine
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1029805-91-1
Record name Tetrahydro-4-(methoxymethyl)-2H-pyran-4-amine
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Record name Tetrahydro-4-(methoxymethyl)-2H-pyran-4-amine
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Record name 4-(methoxymethyl)oxan-4-amine
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Synthetic Methodologies for 4 Methoxymethyl Oxan 4 Amine

Retrosynthetic Analysis of the 4-Substituted Oxane Amine Motif

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(methoxymethyl)oxan-4-amine, the analysis begins by identifying the key bonds and functional groups. The primary disconnections are typically made at heteroatom bonds.

Two logical retrosynthetic pathways emerge for this compound (I):

Pathway A: Disconnection of the C4-N and C4-C bonds. This is the most direct approach. The primary amine can be installed via the amination of a ketone. This leads to the key intermediate, tetrahydro-4H-pyran-4-one (also known as 4-oxanone) (II). The methoxymethyl group can be considered as being derived from a hydroxymethyl group, which in turn could be introduced via reaction of the ketone (II) with a one-carbon nucleophile like cyanide, followed by reduction. A more direct approach involves the reductive amination of 4-oxanone (II) to form 4-aminooxane, followed by further functionalization, or a multi-component reaction on the ketone.

Pathway B: Disconnection of the ring C-O bonds. This approach involves constructing the oxane ring from an acyclic precursor. This strategy is particularly relevant for achieving specific stereochemical outcomes in more complex substituted oxanes. nih.gov For the achiral target molecule, this pathway is less common but involves the cyclization of a suitably functionalized 1,5-diol derivative.

Based on efficiency and the availability of starting materials, Pathway A, which proceeds through the key intermediate tetrahydro-4H-pyran-4-one (II), is generally the more practical approach.

Strategies for Oxane Ring Formation and Functionalization

The forward synthesis, following Pathway A, focuses on the initial formation of the oxane ring as a ketone, followed by the introduction of the amine and methoxymethyl functionalities.

Tetrahydro-4H-pyran-4-one is a crucial building block for the synthesis. Several methods for its preparation have been reported in the literature.

One common industrial method involves a multi-step process starting from 3-chloropropionyl chloride and ethylene. These reagents undergo a Friedel-Crafts-type reaction to form 1,5-dichloropentan-3-one, which is then cyclized under basic conditions to yield the target 4-oxanone. google.com

Another approach involves the cyclization of bis(2-chloroethyl) ether. This reaction can be performed in the presence of a Zr-Ce-Ti-Al composite oxide catalyst. chemicalbook.com The table below summarizes representative conditions for these syntheses.

Starting MaterialsKey Reagents/CatalystsConditionsReported YieldReference
3-Chloropropionyl chloride, EthyleneAlCl₃, then H₃PO₄/NaH₂PO₄Multi-step: 1) <10 °C; 2) RefluxHigh Purity google.com
bis(2-Chloroethyl) etherZr-Ce-Ti-Al composite oxide, CsI, CO₂Ethanol/H₂O, 90 °C95.9% chemicalbook.com

With tetrahydro-4H-pyran-4-one in hand, the next critical step is the introduction of the primary amine at the C4 position. Several classic and modern organic reactions are suitable for this transformation.

Reductive Amination: This is one of the most widely used methods for converting ketones and aldehydes into amines. wikipedia.org The reaction involves the condensation of the ketone with an ammonia (B1221849) source (like ammonium formate or ammonia itself) to form an intermediate imine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for the iminium ion over the ketone. organicchemistrytutor.com More recently, catalytic methods using iridium complexes have been developed for the direct reductive amination of ketones with ammonium salts, offering a more environmentally friendly alternative. rsc.org

Strecker Amino Acid Synthesis: The Strecker synthesis is a three-component reaction between a ketone, ammonia, and cyanide (e.g., KCN or HCN). wikipedia.orgmasterorganicchemistry.com This reaction forms an α-aminonitrile intermediate. For the synthesis of 4-aminooxane, this intermediate would need to be reduced rather than hydrolyzed (which would yield the corresponding amino acid). This method provides a direct route to installing both the amine and a carbon-based functional group (the nitrile) at the C4 position. jk-sci.comorganic-chemistry.org

Bucherer-Bergs Reaction: This reaction is a multicomponent synthesis that produces hydantoins from a ketone, ammonium carbonate, and potassium cyanide. wikipedia.orgorganic-chemistry.org The resulting spiro-hydantoin can then be hydrolyzed to yield the α-amino acid. For the purpose of obtaining the amine, the hydantoin intermediate would need to be subjected to reductive cleavage. This method is generally more applicable for the synthesis of α,α-disubstituted amino acids. mdpi.comnih.govucl.ac.be

The choice of method depends on factors such as substrate scope, reaction conditions, and the desired scale of the synthesis. For direct formation of the primary amine, reductive amination is often the most efficient route.

MethodKey ReagentsIntermediateFinal Product (after processing)Reference
Reductive AminationNH₃ or NH₄⁺ salt, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Imine/Iminium ionPrimary Amine wikipedia.orgorganicchemistrytutor.comrsc.org
Strecker SynthesisNH₃, KCN/HCNα-AminonitrilePrimary Amine (via nitrile reduction) wikipedia.orgjk-sci.comorganic-chemistry.org
Bucherer-Bergs Reaction(NH₄)₂CO₃, KCNSpiro-hydantoinPrimary Amine (via hydrolysis & reduction) wikipedia.orgmdpi.com

While the target molecule, this compound, is achiral, the principles of stereocontrolled oxane ring synthesis are critical in modern organic chemistry for the preparation of complex natural products and pharmaceuticals. nih.gov These methods typically involve the intramolecular cyclization of acyclic precursors where stereocenters are established before ring formation.

Common strategies include:

Intramolecular Williamson Ether Synthesis: Cyclization of a 1,5-diol derivative, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), allows for an intramolecular Sₙ2 reaction to form the tetrahydropyran (B127337) ring. The stereochemistry of the diol precursor dictates the relative stereochemistry in the cyclic product.

Acid-Catalyzed Cyclization of Alkenols: Hydroxyalkoxylation of silylated alkenols mediated by a Brønsted acid can produce polysubstituted tetrahydropyrans with high diastereoselectivity. uva.es

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can lead to the formation of 4-hydroxytetrahydropyran derivatives, establishing multiple stereocenters in a single step. researchgate.net

Intramolecular oxa-Conjugate Addition: Cyclization of hydroxy-enoates or -enimides can be controlled to produce either kinetically or thermodynamically favored diastereomers of substituted tetrahydropyrans. researchgate.net

These advanced methods provide powerful tools for constructing complex oxane frameworks with precise control over stereochemistry. uva.esrsc.org

Methods for Methoxymethyl Group Incorporation

The final key structural element is the methoxymethyl ether (MOM ether) attached to the C4 position. Retrosynthetically, this group is formed from a hydroxymethyl group at C4. This implies an intermediate such as (4-aminooxan-4-yl)methanol. This intermediate could be synthesized, for example, by a Strecker reaction on 4-oxanone followed by reduction of the nitrile to the aminomethyl group, or by other cyanohydrin-based routes. The subsequent etherification of the primary alcohol would then yield the target molecule.

The formation of a methoxymethyl ether from an alcohol is a common transformation in organic synthesis, often used as a protecting group strategy. adichemistry.comwikipedia.org Several reliable methods are available.

Using Chloromethyl methyl ether (MOMCl): This is a classic and highly effective method. The alcohol is deprotonated with a non-nucleophilic, hindered base, such as N,N-diisopropylethylamine (DIPEA), followed by alkylation with MOMCl. thieme-connect.de Stronger bases like sodium hydride (NaH) can also be used.

Using Dimethoxymethane (Methylal): An alternative, often milder, method utilizes dimethoxymethane as the methoxymethyl source. This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TsOH) or phosphorus pentoxide (P₂O₅), and often requires conditions that remove the methanol byproduct, for example, by using a Soxhlet extractor with molecular sieves. google.com

The table below outlines common conditions for the formation of MOM ethers.

ReagentCatalyst/BaseTypical SolventKey FeaturesReference
Chloromethyl methyl ether (MOMCl)N,N-Diisopropylethylamine (DIPEA) or NaHDichloromethane (DCM) or Tetrahydrofuran (THF)High reactivity, proceeds via an Sₙ1-like mechanism. adichemistry.comthieme-connect.de
Dimethoxymethane (Methylal)P₂O₅, p-TsOH, or other strong acidsDichloromethane (DCM) or ChloroformMilder conditions, avoids carcinogenic MOMCl. adichemistry.comgoogle.com

The choice of method would depend on the compatibility of the reagents with the primary amine already present on the C4 position. The amine would likely require protection (e.g., as a Boc carbamate) before the O-alkylation step to prevent N-alkylation.

One-Pot Synthetic Sequences

The efficient construction of complex molecules from simple precursors in a single reaction vessel, known as a one-pot synthesis, offers significant advantages in terms of reduced waste, time, and cost. For the synthesis of this compound, a hypothetical one-pot approach could be designed, leveraging sequential reactions where the intermediate products are not isolated.

A plausible one-pot strategy could commence with the readily available 4-oxacyclohexanone. The sequence could involve an initial nucleophilic addition of a methoxymethyl Grignard reagent (CH₃OCH₂MgBr) to the ketone. This would be followed by the in-situ conversion of the resulting tertiary alcohol to an amine. This transformation could potentially be achieved through a Ritter-type reaction, where the alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form a stable intermediate, which upon hydrolysis would yield the desired primary amine.

Hypothetical One-Pot Synthesis of this compound:

StepReactant 1Reactant 2Reagent/CatalystIntermediate/Product
14-OxacyclohexanoneMethoxymethylmagnesium bromideDiethyl ether (solvent)4-(Methoxymethyl)oxan-4-ol
24-(Methoxymethyl)oxan-4-olAcetonitrileSulfuric acidN-(4-(methoxymethyl)oxan-4-yl)acetamide
3N-(4-(methoxymethyl)oxan-4-yl)acetamideWaterAcid/BaseThis compound

This sequence, while theoretically feasible, would require careful optimization of reaction conditions to minimize side reactions and ensure compatibility of all reagents and intermediates within the single pot.

Advanced Catalytic Methods in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound could potentially benefit from the application of both transition metal-catalyzed and organocatalytic transformations.

Transition Metal-Catalyzed Reactions

Transition metal catalysis could be envisioned for the key C-N bond formation step. For instance, a reductive amination of a suitable precursor ketone could be a viable route. A hypothetical precursor, 4-(methoxymethyl)oxan-4-one, could undergo reductive amination using ammonia or a protected ammonia equivalent in the presence of a transition metal catalyst.

Catalysts based on metals like palladium, rhodium, or iridium are known to be effective for such transformations. The reaction would typically involve the formation of an imine intermediate from the ketone and the amine source, followed by catalytic hydrogenation.

Potential Transition Metal-Catalyzed Reductive Amination:

Catalyst SystemAmine SourceReducing AgentPotential Advantages
Pd/CAmmoniaH₂ gasCost-effective, well-established
[Rh(COD)Cl]₂/ligandAmmonium formateFormic acidMild reaction conditions
[Ir(COD)Cl]₂/ligandHydroxylamineH₂ gasHigh turnover numbers

The choice of catalyst and ligand would be crucial for achieving high yield and selectivity.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of this compound, an organocatalytic approach could potentially be employed to introduce chirality if an enantiomerically pure product is desired.

A possible strategy could involve an asymmetric Strecker reaction. This would start from 4-oxacyclohexanone, which could first be converted to a cyanohydrin. The subsequent reaction with a methoxymethyl nucleophile and an ammonia source, catalyzed by a chiral organocatalyst (e.g., a thiourea or phosphonic acid derivative), could lead to an enantioenriched α-aminonitrile intermediate. Hydrolysis of the nitrile would then yield the chiral amine.

Process Optimization and Scalability Considerations

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Parameters for Optimization:

Solvent Selection: The choice of solvent is critical. Ideally, a solvent should be inexpensive, non-toxic, and allow for easy product isolation. Green solvents should be considered to minimize environmental impact.

Catalyst Loading: For catalytic steps, minimizing the catalyst loading without compromising reaction efficiency is a key goal to reduce costs.

Temperature and Pressure: Optimizing temperature and pressure can significantly impact reaction rates and selectivity. For large-scale production, operating at or near ambient conditions is generally preferred for safety and energy efficiency.

Purification: The purification method for the final product and any intermediates needs to be scalable. Crystallization is often preferred over chromatography for large-scale operations due to its lower cost and solvent consumption.

Scalability Challenges:

Exothermic Reactions: Grignard reactions, for instance, are often exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions.

Reagent Handling: The handling of hazardous or pyrophoric reagents, such as Grignard reagents or certain catalysts, requires specialized equipment and procedures at an industrial scale.

Waste Management: The environmental impact of the process is a major consideration. Minimizing waste streams and developing methods for their safe disposal or recycling are essential.

A thorough process hazard analysis (PHA) would be necessary before any scale-up of the synthesis of this compound to identify and mitigate potential safety risks.

Chemical Reactivity and Mechanistic Studies of 4 Methoxymethyl Oxan 4 Amine

Reaction Kinetics and Thermodynamic Analysis

The acid-catalyzed cleavage of the MOM ether is expected to follow a multi-step mechanism. The rate-determining step could be either the initial protonation of the ether oxygen or the subsequent nucleophilic attack on the resulting oxocarbenium ion intermediate. masterorganicchemistry.comnih.gov The kinetics of the reaction would be influenced by several factors:

Acid Concentration: A higher concentration of a strong acid would be expected to increase the reaction rate by increasing the concentration of the protonated ether intermediate.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate.

Solvent: The polarity and nucleophilicity of the solvent can play a significant role. A more polar solvent can stabilize charged intermediates, while a nucleophilic solvent can participate in the cleavage reaction. nih.gov

Steric Hindrance: The steric environment around the MOM group in 4-(methoxymethyl)oxan-4-amine is relatively unhindered, suggesting that nucleophilic attack should be facile.

Table 2: Theoretical Kinetic Parameters for MOM Ether Cleavage

ParameterExpected Influence on Reaction RateRationale
Rate Law Likely second order: rate = k[Substrate][H⁺]Dependent on both the substrate and the acid catalyst concentration.
Activation Energy (Ea) ModerateThe C-O bond cleavage is the key energy barrier. The presence of the heteroatoms may influence this.
Frequency Factor (A) Typical for solution-phase reactionsDependent on the collision frequency and orientation of the reacting molecules.

Synthesis and Characterization of Derivatives and Analogues of 4 Methoxymethyl Oxan 4 Amine

Modifications of the Methoxymethyl Group

Ether to Amine or Thioether Conversions

The conversion of the methoxymethyl ether group in 4-(methoxymethyl)oxan-4-amine to an amine or a thioether represents a significant synthetic challenge, primarily due to the presence of a quaternary carbon atom. Direct nucleophilic substitution at this sterically hindered center is generally difficult.

Ether to Amine Conversion: Direct conversion of the ether to an amine at a quaternary carbon is not a commonly reported transformation. General strategies for forming amines often involve alkylation of an amine with an alkyl halide. libretexts.org In a hypothetical scenario, conversion of the methoxymethyl group to a suitable leaving group, such as a tosylate or halide, would be the initial step. However, this activation itself is challenging. A more plausible, albeit multi-step, approach could involve oxidative cleavage of the ether, followed by functional group interconversions to introduce a nitrogen-containing moiety. For instance, a method for constructing 4-aminotetrahydropyran-2-ones with an amino group attached to a tertiary carbon has been developed from isoxazoline (B3343090) 2-oxides, proceeding through intermediate nitro compounds that are subsequently reduced. rsc.org This suggests that functionalization at a tertiary or quaternary center is feasible through carefully designed reaction sequences rather than direct substitution.

Ether to Thioether Conversion: The synthesis of thioethers (sulfides) can be achieved through various methods, such as the SN2 reaction of a thiolate with an alkyl halide. pressbooks.pub Similar to the amine conversion, a direct substitution of the methoxy (B1213986) group with a thiol derivative is unlikely. The reaction would necessitate the activation of the ether, which is synthetically demanding.

An alternative strategy involves the reaction of silyl (B83357) ethers with thiosilanes catalyzed by indium triiodide (InI₃) to produce thioethers. mdpi.com This reaction proceeds via an SN1 mechanism for tertiary silyl ethers, suggesting the formation of a carbocation intermediate. mdpi.com If the methoxymethyl group on this compound could be converted to a silyl ether, this catalytic approach might offer a pathway to the corresponding thioether.

Another general method for thioether synthesis involves the aromatic substitution of aryl halides with thiols. jst.go.jp While not directly applicable to the aliphatic ether in this compound, it highlights the nucleophilic character of thiols in substitution reactions. Radical-based methods have also been employed to construct α,α-disubstituted cyclic β-amino acid derivatives, involving a sulfanyl (B85325) radical addition-cyclization sequence which successfully forms a C-S bond at a quaternary carbon center. clockss.org This points towards non-ionic pathways as a potential avenue for the desired transformation.

Ring System Modifications and Fused Architectures

Modification of the oxane ring and the construction of fused heterocyclic systems are key strategies for creating structural analogues of this compound. While no literature directly reports on such modifications starting from this compound, syntheses starting from related tetrahydropyran (B127337) precursors, particularly tetrahydropyran-4-ones, provide valuable insights into potential synthetic routes. d-nb.infoacs.org These precursors can be used to build fused pyrimidine, pyridine (B92270), and thiazine (B8601807) ring systems.

Fused Pyrano[3,4-c]pyridines and Pyrano[4',3':4,5]pyrido[2,3-d]pyrimidines: One-pot methods have been developed for the synthesis of pyrano[3,4-c]pyridine derivatives starting from 2-isopropyltetrahydro-4H-pyran-4-one. The reaction proceeds via the formation of an intermediate, (2-isopropyltetrahydro-4H-pyran-4-ylidene)malononitrile, which then reacts with aryl isothiocyanates to yield the fused pyridine system. d-nb.info Further condensation with formamide (B127407) can lead to the formation of a pyrano[4',3':4,5]pyrido[2,3-d]pyrimidine-6-one, a novel heterocyclic system. d-nb.info

Starting MaterialReagentsProductYield (%)Ref.
2-Isopropyltetrahydro-4H-pyran-4-oneMalononitrile, 4-Methylphenyl isothiocyanate, Triethylamine6-Amino-3-isopropyl-7-(4-methylphenyl)-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile71 d-nb.info
2-Isopropyltetrahydro-4H-pyran-4-oneMalononitrile, 4-Methoxyphenyl isothiocyanate, Triethylamine6-Amino-3-isopropyl-7-(4-methoxyphenyl)-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile75 d-nb.info
2-Isopropyltetrahydro-4H-pyran-4-oneMalononitrile, 4-Chlorophenyl isothiocyanate, Triethylamine7-(4-Chlorophenyl)-6-amino-3-isopropyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile79 d-nb.info
6-Amino-7-aryl-3-isopropyl-8-oxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrileFormamide1-Amino-8-aryl-4-isopropyl-4,5,8,9-tetrahydro-2H-pyrano[4',3':4,5]pyrido[2,3-d]pyrimidin-7-one67-73 d-nb.info

Fused Pyrano[2,3-d]pyrimidines: The pyranopyrimidine core is a significant scaffold in medicinal chemistry. nih.gov One-pot, multi-component reactions are an efficient strategy for synthesizing these fused systems. For example, the reaction of aldehydes, urea/thiourea, and 3,4-dihydro-2H-pyran can yield octahydropyrano[2,3-d]pyrimidin-2-one derivatives with high diastereoselectivity. nih.govacs.org These reactions are often promoted by various catalysts, including organocatalysts and Lewis acids. acs.org

AldehydeAmide/ThioamideCatalystProductYield (%)Ref.
BenzaldehydeUreaTMSCl4-Phenyl-octahydropyrano[2,3-d]pyrimidin-2-oneHigh nih.gov
Various Aryl AldehydesUrea/Thioureap-TsOH / MgSO₄4-Aryl-octahydropyrano[2,3-d]pyrimidin-2-one(thione)Good acs.org

Fused Pyrano[3,4-d] researchgate.netthiazines: The tetrahydropyran ring can also be a precursor for fused systems containing a thiazine ring. For instance, complex multi-step syntheses have led to the creation of N-[(4aR,6S,8aR)-8a-(4-bromo-1,3-thiazol-2-yl)-6-methyl-4,4a,5,6,8,8a-hexahydropyrano[3,4-d] researchgate.netthiazin-2-yl]benzamide, a BACE1 inhibitor. This synthesis demonstrates the possibility of constructing intricate fused architectures on the tetrahydropyran framework, although the specific reaction pathways are highly substrate-dependent and complex.

Spectroscopic and Analytical Characterization of 4 Methoxymethyl Oxan 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 4-(Methoxymethyl)oxan-4-amine and its derivatives, various NMR techniques are employed to map out the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the ¹H NMR spectrum of this compound, characteristic signals confirm its structural integrity. The methoxy (B1213986) protons (-OCH₃) typically appear at a chemical shift of around 3.3 ppm, while the amine protons (-NH₂) are observed near 2.8 ppm. The remaining protons of the oxane ring and the methylene (B1212753) bridge would produce more complex signals, often overlapping in the upfield region of the spectrum.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. A key signal is that of the quaternary carbon C-4 of the oxane ring, which is deshielded by the attached nitrogen and methoxymethyl group, appearing at approximately 75 ppm. The other carbon signals, such as those of the methoxy group and the oxane ring carbons, would also have characteristic chemical shifts.

For a comprehensive structural assignment, a combination of ¹H and ¹³C NMR data is essential. The following table illustrates typical chemical shift ranges for the core structure of this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methoxy Protons (-OCH₃)~3.3Not Applicable
Methoxy Carbon (-OCH₃)Not Applicable~59
Amine Protons (-NH₂)~2.8Not Applicable
Oxane Ring ProtonsOverlapping signalsNot Applicable
Oxane C-4Not Applicable~75
Other Oxane Ring CarbonsNot Applicable~60-70
Methoxymethyl Carbon (-CH₂OCH₃)Not Applicable~70-75

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex derivatives. creative-biostructure.com These techniques spread the NMR information across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For a derivative of this compound, COSY would reveal the connectivity of the protons within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. acs.org It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations between the methoxy protons and the methoxymethyl carbon, as well as the oxane C-4, would confirm the attachment of the methoxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. rsc.org NOESY is critical for determining the stereochemistry and conformational preferences of the oxane ring and its substituents.

Dynamic NMR Studies for Conformational Analysis

The oxane ring is not static and can exist in various conformations, most commonly the chair form. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into the conformational dynamics of these molecules. mdpi.com By analyzing the changes in the NMR line shapes with temperature, it is possible to determine the energy barriers for conformational changes, such as ring inversion. mdpi.comfu-berlin.de For substituted oxanes like this compound, DNMR can help in understanding how the substituents influence the conformational equilibrium.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.govmeasurlabs.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to four or more decimal places. bioanalysis-zone.com This high accuracy allows for the determination of the elemental composition of a molecule, which is a definitive confirmation of its chemical formula. measurlabs.combioanalysis-zone.com For this compound (C₇H₁₅NO₂), the predicted monoisotopic mass is 145.1103 Da. uni.lu HRMS can confirm this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

The following table shows predicted m/z values for various adducts of this compound that could be observed in an HRMS experiment. uni.lu

Adduct Predicted m/z
[M+H]⁺146.1176
[M+Na]⁺168.0995
[M-H]⁻144.1030

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.org In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. youtube.com This technique is instrumental in elucidating the fragmentation pathways of a molecule, which provides valuable structural information. nih.govwikipedia.org

For this compound, a common fragmentation pathway upon collision-induced dissociation (CID) would be the loss of the amine group or the methoxymethyl side chain. nih.gov The fragmentation pattern can help to confirm the connectivity of the different functional groups within the molecule. For example, the loss of ammonia (B1221849) (NH₃) from the protonated molecule would be a strong indicator of the primary amine functionality. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For this compound and its derivatives, these methods provide critical insights into their molecular architecture.

The IR and Raman spectra of this compound are distinguished by vibrations characteristic of its primary amine, ether, and tetrahydropyran (B127337) (oxane) ring functionalities. The presence of different functional groups and their vibrational modes can be validated by FT-IR and FT-Raman spectral analysis. researchgate.net

Key vibrational modes for related tetrahydropyran systems include carbon-hydrogen stretching vibrations, which typically appear in the 2800–3000 cm⁻¹ region. The tetrahydropyran ring system itself gives rise to a specific fingerprint of absorptions below 1500 cm⁻¹. For amine-containing compounds, the N-H stretching vibrations are particularly informative. In derivatives of 4-aminotetrahydropyran (B1267664), these bands are expected in the region of 3300-3500 cm⁻¹. The exact position and intensity of these bands can be influenced by hydrogen bonding.

The ether linkage (C-O-C) within the methoxymethyl group and the oxane ring also produces characteristic stretching vibrations. These are typically observed in the 1050-1250 cm⁻¹ range. The specific frequencies can help in distinguishing between different ether-containing isomers.

A general assignment of characteristic vibrational frequencies for a molecule like this compound, based on data from similar structures, is presented below.

Functional GroupWavenumber Range (cm⁻¹)Vibration Type
Amine (N-H)3300-3500Symmetric and Asymmetric Stretching
Alkyl (C-H)2800-3000Stretching
Ether (C-O-C)1050-1250Asymmetric Stretching
Oxane Ring< 1500Fingerprint Vibrations
This table is generated based on general spectroscopic principles and data for analogous compounds.

The tetrahydropyran ring in this compound predominantly adopts a chair conformation, which is the lowest energy state for this framework. Vibrational spectroscopy can act as a "conformational fingerprinting" tool, where specific bands or patterns of bands are indicative of a particular molecular conformation. For instance, the presence of multiple conformational states may lead to the broadening or splitting of vibrational bands.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman spectra to assign vibrational modes to specific conformational isomers. karatekin.edu.trnih.gov By comparing the experimental spectra with the calculated spectra for different possible conformers, the most stable conformation in the solid state or solution can be identified. karatekin.edu.tr For example, in a study of a related sulfonamide derivative, six possible stable conformers were identified through DFT calculations, and their vibrational spectra were analyzed to determine the most stable form. karatekin.edu.tr This combined experimental and theoretical approach provides a detailed picture of the conformational preferences of the molecule.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. For saturated heterocyclic compounds like this compound, which lack extensive chromophores, the primary absorptions are expected to occur in the far UV region and are typically of low intensity. These transitions generally correspond to n → σ* excitations involving the non-bonding electrons on the oxygen and nitrogen atoms.

The introduction of chromophoric substituents onto the tetrahydropyran ring or the amine functionality would significantly alter the UV-Vis spectrum. The effect of substituents on the position and intensity of electronic absorption bands is a well-studied phenomenon. nih.govcore.ac.ukias.ac.in For instance, electron-donating groups can cause a bathochromic (red) shift in the absorption maxima. core.ac.uk

Fluorescence in such saturated systems is generally weak or non-existent unless a fluorophore is introduced into the molecular structure. The fluorescence properties are highly dependent on the nature of the substituent and the solvent polarity. beilstein-journals.org For example, in some donor-acceptor substituted systems, the fluorescence emission maxima show a strong dependence on solvent polarity, which is indicative of an excited-state intramolecular charge transfer (ICT) process. beilstein-journals.org

Compound TypeExpected λmax (nm)Transition TypePotential Fluorescence
This compound< 200n → σUnlikely
Aromatic Substituted Derivative200-400π → π, n → π*Possible, dependent on substituent
This table is illustrative and based on general principles of electronic spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

Crystallographic analysis of related tetrahydropyran derivatives has confirmed that these systems often adopt locked chair conformations in the solid phase. X-ray structures provide precise geometric parameters, including typical carbon-carbon bond lengths of approximately 1.54 Å, carbon-oxygen bond lengths of about 1.43 Å, and carbon-nitrogen bond lengths around 1.47 Å for tetrahydropyran-based systems.

Furthermore, X-ray crystallography can reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. For instance, in a related phenol (B47542) derivative, O-H···N hydrogen bonding was found to stabilize the planar conformation.

Should a single crystal of this compound or a suitable derivative be obtained, the following crystallographic data could be determined:

ParameterDescription
Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal.
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles between adjacent bonds.
Torsion Angles (°)The dihedral angles that define the molecular conformation.
Hydrogen Bonding NetworkThe pattern and geometry of intermolecular hydrogen bonds.
This table represents the type of data obtained from an X-ray crystallographic study.

Computational and Theoretical Investigations of 4 Methoxymethyl Oxan 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, allowing for the prediction of molecular properties by solving the electronic Schrödinger equation. wikipedia.org These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. und.edusciforum.net DFT calculations are used to determine the ground state properties of 4-(methoxymethyl)oxan-4-amine by optimizing its geometry to find the lowest energy arrangement of its atoms.

For a molecule like this compound, a typical DFT study would employ a hybrid functional, such as B3LYP, which combines different exchange-correlation functionals, along with a Pople-style basis set like 6-311++G(d,p) to accurately describe the electron distribution. nih.govchemspider.com Such calculations yield a wealth of information about the molecule's electronic structure and reactivity. researchgate.net Key properties that would be determined include the distribution of electronic charge, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment. sciforum.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Example Ground State Properties of this compound Determined by DFT

This table illustrates the types of data that would be generated from DFT calculations. The values are placeholders and represent the properties to be determined.

PropertyDescriptionExemplary Unit
Optimized Ground State EnergyThe total electronic energy of the molecule at its most stable geometry.Hartree (a.u.)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron.eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron.eV
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, an indicator of chemical reactivity.eV
Dipole MomentA measure of the net molecular polarity arising from charge distribution.Debye

Ab Initio Methods for Electronic Structure and Molecular Geometry

Ab initio—meaning "from first principles"—methods are a class of quantum chemistry techniques that solve the Schrödinger equation without using empirical parameters. wikipedia.org These methods, while often more computationally demanding than DFT, can provide highly accurate benchmark data for electronic structure and molecular geometry. aps.orgarxiv.org

Common ab initio approaches include the Hartree-Fock (HF) method and more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T). wikipedia.org These methods systematically improve upon the HF approximation by including electron correlation effects, which are crucial for accurate energy and property predictions. aps.org For this compound, these calculations would provide a precise determination of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles, serving as a reliable reference for other computational studies. arxiv.org

Table 2: Comparison of Ab Initio Methods for Molecular Geometry Optimization

This table outlines the characteristics of various ab initio methods applicable to the study of this compound.

MethodLevel of TheoryTypical Computational Scaling (N = system size)Key Advantage
Hartree-Fock (HF)Mean-field approximation~N⁴Computationally efficient starting point. wikipedia.org
Møller-Plesset (MP2)Includes electron correlation via perturbation theory~N⁵Good balance of cost and accuracy for correlation effects. wikipedia.org
Coupled Cluster (CCSD(T))"Gold standard" for single-reference systems~N⁷Provides highly accurate, benchmark-quality results. wikipedia.orgarxiv.org

Conformational Analysis and Potential Energy Surfaces

Due to the presence of several single bonds, this compound possesses significant conformational flexibility. The oxane ring can exist in chair or boat conformations, and rotation can occur around the C-N, C-C, and C-O bonds of the methoxymethyl substituent. A conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. scholaris.ca

This is achieved by systematically rotating key dihedral angles and calculating the energy at each point to construct a potential energy surface (PES). scholaris.ca The minima on this surface correspond to stable conformers. Such studies can reveal intramolecular interactions, like hydrogen bonds between the amine hydrogen and the ether oxygens, which can significantly influence the preferred geometry. researchgate.net

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

This table identifies the crucial dihedral angles that would be systematically varied in a computational study to explore the molecule's conformational landscape.

Dihedral AngleAtoms InvolvedDescription of Rotation
τ1O(oxane)-C4-C(methoxy)-O(methoxy)Rotation of the entire methoxymethyl group relative to the oxane ring.
τ2C4-C(methoxy)-O(methoxy)-C(methyl)Rotation around the ether C-O bond.
τ3C(oxane)-C4-N-HRotation of the amine group.

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. aps.orgaps.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how this compound moves, flexes, and interacts with its environment over time.

Conformational Flexibility and Solvent Interactions

To investigate the conformational flexibility of this compound in a realistic environment, MD simulations are typically performed in a box of solvent molecules, such as water. nih.gov This allows for the study of explicit solvent-solute interactions, including the formation and breaking of hydrogen bonds between the amine and ether groups of the solute and the surrounding water molecules. nih.gov

The simulation would track the trajectory of all atoms over a period of nanoseconds or longer, providing detailed information on how the solvent influences the conformational preferences of the molecule. nih.gov Such simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system.

Table 4: Typical Parameters for an MD Simulation of this compound in Water

This table lists the essential components and settings for setting up a molecular dynamics simulation to study the compound's behavior in an aqueous solution.

ParameterExample ChoicePurpose
Force FieldGAFF (General Amber Force Field)Defines the potential energy function for the organic molecule.
Solvent ModelTIP3P or SPC/EAn explicit model for water molecules.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature298.15 K (25 °C)Simulates ambient conditions.
Simulation Time100 nsProvides a timescale sufficient to observe conformational transitions.

Ligand-Target Interaction Prediction (in silico, non-clinical)

In silico methods, particularly molecular docking, are widely used to predict how a small molecule (ligand) might bind to a biological macromolecule (target), such as a protein or enzyme. nih.govnih.gov This approach is fundamental in the early stages of drug discovery for identifying potential biological targets and predicting binding affinity. mdpi.com

The process involves taking the 3D structure of this compound, typically one of its low-energy conformers identified through quantum calculations, and computationally placing it into the binding site of a target protein. protocols.io An algorithm then samples numerous possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. mdpi.com The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov

Table 5: Illustrative Output from a Molecular Docking Study

This table shows the kind of data generated from a molecular docking simulation, predicting the interaction between this compound and a hypothetical protein target. The data is for illustrative purposes only.

Hypothetical Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)Type of Interaction (Example)
Kinase X-7.5ASP 145, LYS 23Hydrogen Bond with amine group
Protease Y-6.8VAL 88, ILE 90Hydrophobic interaction with oxane ring
Receptor Z-8.1SER 112, GLN 204Hydrogen Bond with ether oxygen

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry is widely used to predict the spectroscopic parameters of organic molecules. These predictions are invaluable for structure verification, analysis of conformational isomers, and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Methods such as Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method are employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. For flexible molecules like this compound, which contains a conformer-rich oxane ring, it is often necessary to perform a conformational search. The predicted chemical shifts for each stable conformer can then be averaged, weighted by their calculated Boltzmann population, to yield a final predicted spectrum that accounts for the dynamic nature of the molecule. Such computational approaches can predict ¹H chemical shifts with a root-mean-square error of around 0.1-0.2 ppm. researchgate.net

Table 1: Illustrative Format for Predicted NMR Chemical Shifts of this compound This table demonstrates the typical output of a computational NMR prediction study. Actual values would be derived from specific quantum chemical calculations.

Atom TypeAtom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Methoxy (B1213986) CarbonC1Calculated Value-
Methoxy ProtonsH(1-3)-Calculated Value
Methylene (B1212753) CarbonC2Calculated Value-
Methylene ProtonsH(4-5)-Calculated Value
Quaternary CarbonC4Calculated Value-
Amine ProtonsH(NH₂)-Calculated Value
Oxane CarbonsC(ring)Calculated Value(s)-
Oxane ProtonsH(ring)-Calculated Value(s)

Note: Atom numbering is hypothetical for illustrative purposes.

Vibrational Frequencies: Theoretical vibrational analysis is another key area of computational investigation. Using methods like DFT, the harmonic vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum.

Calculated harmonic frequencies are known to systematically deviate from experimental frequencies measured in the solid or liquid phase. researchgate.net To improve accuracy, it is standard practice to apply a scaling factor to the computed frequencies. These scaling factors are specific to the level of theory and basis set used and are derived from comparisons between calculated and experimental data for a wide range of molecules. researchgate.net The analysis of the Potential Energy Distribution (PED) for each vibrational mode allows for a precise assignment of the type of vibration (e.g., stretching, bending, torsion) to each calculated frequency.

Table 2: Representative Vibrational Mode Predictions for this compound This table illustrates how predicted vibrational frequencies and their assignments are typically presented.

Predicted Frequency (cm⁻¹, Scaled)Vibrational Mode Assignment (PED)
~3400-3300N-H asymmetric & symmetric stretching
~2950-2850C-H stretching (methoxymethyl & oxane ring)
~1600N-H scissoring (bending)
~1460CH₂ scissoring
~1100C-O-C asymmetric stretching (ether)
~1050C-N stretching

Mechanistic Insights from Computational Modeling

Beyond predicting static properties, computational modeling is a powerful tool for elucidating the dynamics of chemical reactions. For this compound, this can include exploring its synthesis, stability, and potential interactions with other molecules.

Computational models, particularly those using DFT, can map the potential energy surface of a reaction. This involves locating the structures of reactants, products, transition states, and any intermediates. By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies and reaction enthalpies.

For instance, the synthesis of related tetrahydropyran (B127337) amines often involves reductive amination. smolecule.com Computational modeling could be used to investigate the mechanism of this reaction, comparing different catalytic pathways or reducing agents. It can help rationalize why certain reagents or conditions are more effective by calculating the energy barriers for key steps, such as the formation of an iminium intermediate and its subsequent reduction.

Furthermore, modeling can provide insights into the conformational preferences of the molecule, such as the chair conformation of the oxane ring, and how these preferences influence reactivity. By understanding the electronic structure, including the distribution of molecular orbitals and atomic charges, researchers can predict the most likely sites for nucleophilic or electrophilic attack, offering a rational basis for designing new reactions or derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Chemical Synthesis

The strategic placement of a reactive primary amine and a methoxymethyl group on a stable tetrahydropyran (B127337) scaffold makes 4-(Methoxymethyl)oxan-4-amine a valuable building block in organic synthesis. The amine functionality serves as a nucleophilic handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more complex molecules.

The tetrahydropyran ring, a common motif in many biologically active compounds and natural products, imparts favorable physicochemical properties such as increased solubility and metabolic stability. This makes this compound an attractive starting material in medicinal chemistry for the synthesis of novel therapeutic agents. The methoxymethyl group can influence the compound's conformational preferences and lipophilicity, which can be fine-tuned to optimize biological activity and pharmacokinetic profiles.

Utilization as a Chiral Auxiliary or Ligand Precursor

While information on the direct use of this compound as a chiral auxiliary is not extensively documented, its structural characteristics suggest potential in this area. If resolved into its individual enantiomers, the chiral center at the C4 position could be exploited to induce stereoselectivity in asymmetric reactions. The amine group can be temporarily attached to a prochiral substrate, guiding the stereochemical outcome of subsequent reactions before being cleaved.

More prominently, the nitrogen atom of the primary amine and the oxygen atom of the methoxymethyl group and the oxane ring can act as donor atoms for metal coordination. This positions this compound as a promising precursor for the synthesis of novel ligands for catalysis. Modification of the amine group with other coordinating moieties can lead to the formation of polydentate ligands capable of forming stable and catalytically active metal complexes. These complexes could find applications in a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions.

Integration into Macrocyclic and Supramolecular Structures

The bifunctional nature of this compound makes it a suitable component for the construction of macrocyclic and supramolecular assemblies. The amine group can participate in ring-forming reactions, such as lactamization or macrocyclization via nucleophilic substitution, to create large cyclic structures. The tetrahydropyran unit can be incorporated into the macrocyclic backbone, influencing its shape, size, and guest-binding properties.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the amine group, along with potential coordination interactions involving the ether oxygens, can drive the self-assembly of intricate architectures. These non-covalent interactions can lead to the formation of well-defined supramolecular structures such as cages, capsules, and extended networks with potential applications in molecular recognition, sensing, and encapsulation.

Precursor for Advanced Polymeric Materials and Networks

The reactivity of the primary amine group in this compound allows for its use as a monomer in the synthesis of advanced polymeric materials. It can undergo polymerization with various comonomers, such as epoxides, isocyanates, and activated esters, to produce a range of functional polymers. For example, its reaction with diisocyanates would yield polyureas, while reaction with diepoxides would result in cross-linked epoxy networks.

The incorporation of the 4-(methoxymethyl)oxane moiety into the polymer backbone or as a pendant group can significantly impact the material's properties. The tetrahydropyran ring can enhance thermal stability and introduce a degree of rigidity, while the methoxymethyl group can affect solubility and intermolecular interactions. These polymers could be designed for applications in coatings, adhesives, and biomedical materials. The ability to form cross-linked networks also opens up possibilities for the development of hydrogels and thermosets with tailored mechanical and swelling properties.

Development of Novel Reagents and Catalysts

Beyond its role as a ligand precursor, this compound can be chemically modified to create novel reagents and organocatalysts. The primary amine can be transformed into various functional groups, such as amides, sulfonamides, or ureas, which can act as directing groups or catalytic sites. For instance, derivatization with a chiral moiety could lead to the development of new asymmetric organocatalysts for reactions like aldol or Michael additions.

Furthermore, the compound can be immobilized on solid supports, such as silica or polymer resins, to create heterogeneous catalysts. This approach offers advantages in terms of catalyst recovery and reuse, which is crucial for sustainable chemical processes. The unique combination of functional groups in this compound provides a versatile platform for the design and synthesis of next-generation reagents and catalysts with enhanced activity, selectivity, and recyclability.

Patent Landscape and Intellectual Property Pertaining to 4 Methoxymethyl Oxan 4 Amine

Analysis of Patent Filings Related to Synthesis and Intermediate Use

A direct analysis of patent filings specifically claiming the synthesis of 4-(methoxymethyl)oxan-4-amine is not straightforward, as it is often encompassed within broader claims for novel compounds or synthetic methodologies. However, by examining patents for structurally related compounds and processes where it could serve as a crucial building block, a clear picture of its intellectual property significance emerges.

Patents in the pharmaceutical and chemical industries often protect novel compounds, compositions, and the processes to create them. upcounsel.com For a compound like this compound, its value as an intermediate means that patents may not explicitly name the compound but will claim a synthetic route that inherently involves its formation and use. For instance, a patent for a new drug molecule containing the 4-(methoxymethyl)oxan-4-yl moiety would likely include claims covering the synthetic steps, which could include the in-situ generation or use of this compound.

Key aspects of patent filings relevant to intermediates like this compound include:

Process Claims : Inventors can secure patents for new and non-obvious methods of synthesizing a substance. bailey-walsh.com This could involve a more efficient, higher-yielding, or more environmentally friendly process for producing this compound. Such patents are valuable as they can be enforced against any party using that specific method, even if the final product is not patented.

Composition of Matter Claims : While a patent on the intermediate itself might be less common if it is not the final active ingredient, novel salt forms, polymorphs, or purified isomers of this compound could be patentable.

Use Claims : A patent could be granted for a new and inventive use of this compound, for example, as a key starting material for a specific class of therapeutic agents.

The following table provides a hypothetical illustration of the types of patent claims that could be filed in relation to this compound, based on common practices in chemical patenting.

Claim TypeHypothetical ExampleScope of Protection
Process A method for preparing a compound of Formula X, comprising the step of reacting this compound with reagent Y under Z conditions.Protects the specific synthetic route, preventing others from using the same method to produce the final compound.
Intermediate A compound, this compound, when produced by a novel and inventive process.Protects the intermediate itself, but only when made by the patented process.
Composition A composition comprising this compound and a specific solvent system, useful for the synthesis of pharmaceutical compounds.Protects the specific formulation of the intermediate, which may offer advantages in stability or reactivity.

Emerging Patent Trends for Oxane-Based Scaffolds

The tetrahydropyran (B127337) (oxane) ring is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. chemicalbook.com Consequently, there is a significant and growing body of patents covering compounds containing oxane-based scaffolds.

Recent trends in this area, as reflected in the patent literature, include:

Incorporation into Biologically Active Molecules : There is a clear trend towards the inclusion of substituted oxane rings in a wide range of therapeutic agents, from kinase inhibitors to treatments for metabolic disorders. The substitution pattern on the oxane ring is a key area of novelty, and the 4-amino-4-substituted pattern, as seen in this compound, is of particular interest for introducing diversity and modulating biological activity.

Stereospecific Synthesis : As the biological activity of chiral molecules often resides in a single enantiomer, there is an increasing number of patents claiming stereospecific methods for the synthesis of substituted oxanes. This includes methods for controlling the stereochemistry at the C-4 position.

Scaffold Hopping and Bioisosteric Replacement : The oxane ring is frequently used as a bioisosteric replacement for other cyclic systems, such as piperidines or cyclohexanes, in an effort to improve drug-like properties. Patents in this area often claim a genus of compounds where the oxane scaffold is a key feature.

The table below summarizes some of the key areas of innovation for oxane-based scaffolds as seen in recent patent filings.

Area of InnovationDescriptionRelevance to this compound
Novel Substituents Introduction of new functional groups on the oxane ring to modulate biological activity and physicochemical properties.The methoxymethyl group at the 4-position represents a specific point of novelty.
Constrained Analogs Design of rigid oxane-containing structures to improve binding affinity and selectivity for a biological target.This compound can serve as a building block for such constrained molecules.
Linker Technologies Use of oxane derivatives as linkers in more complex molecules, such as antibody-drug conjugates or PROTACs.The amine functionality provides a convenient handle for attachment to other molecular components.

Strategies for Novel Compound and Process Patenting

For innovators working with this compound and its derivatives, a multi-layered patent strategy is crucial for comprehensive intellectual property protection. bailey-walsh.com This involves not only focusing on the final product but also on the key intermediates and the processes used to create them.

Effective patenting strategies include:

Drafting Broad and Narrow Claims : A robust patent application will include both broad (genus) claims that cover a wide range of related structures and narrow (species) claims that protect specific, highly active compounds. ijsr.net This approach makes it more difficult for competitors to design around the patent.

Protecting the Synthetic Route : As previously mentioned, patenting the specific process for synthesizing a novel compound provides an additional layer of protection. ijsr.net This is particularly important if the final compound is a natural product or an obvious analog of an existing drug.

Claiming Multiple Aspects of the Invention : A comprehensive patent strategy should consider claims directed to the compound, its synthesis, formulations containing the compound, and its various uses. patentpc.com For example, a patent could cover a novel crystalline form of a drug substance derived from this compound, which may have improved stability or bioavailability.

Conducting Thorough Prior Art Searches : Before filing a patent application, it is essential to conduct a comprehensive search of existing patents and scientific literature to ensure the novelty and non-obviousness of the invention. wysebridge.com This helps in drafting strong and defensible claims.

Considering International Patent Protection : For inventions with global commercial potential, filing for patent protection in multiple jurisdictions is a key strategic consideration. bailey-walsh.com

The following table outlines key strategic considerations for patenting inventions related to this compound.

Strategic ConsiderationDescription
Layered Protection Filing patents on the final compound, key intermediates like this compound, and the synthetic processes.
Claim Scope Utilizing a mix of broad and narrow claims to maximize the scope of protection and prevent easy workarounds by competitors.
Enabling Disclosure Providing a detailed and enabling description of the invention to meet patentability requirements and withstand potential challenges.
Freedom to Operate Conducting a thorough analysis to ensure that the planned commercial activities do not infringe on existing patents.

Q & A

Q. Methodological Considerations :

  • Reagent selection : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reductions; potassium permanganate (KMnO₄) for oxidations .
  • Yield optimization : Lower temperatures (0–25°C) improve selectivity, while higher temperatures (80–100°C) accelerate ring closure but may reduce purity .

Q. Contradictory Data :

  • Neuroprotection vs. cytotoxicity : At 10 µM, the compound shows neuroprotective effects (80% cell viability in oxidative stress models), but cytotoxicity emerges at >50 µM due to mitochondrial disruption . Researchers must balance dose-response curves and assay conditions to resolve discrepancies.

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Characterization
Key Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 3.3 ppm for methoxy protons; δ 2.8 ppm for amine protons) and ¹³C NMR (δ 75 ppm for oxane C-4) confirm structural integrity .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 160.1) and HRMS (calculated 159.23 g/mol) validate molecular weight .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity with retention times of 6.2–6.8 minutes .

Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the oxane ring region .

How do contradictory data in biological activity studies inform research on this compound?

Advanced Data Analysis
Discrepancies in reported activities (e.g., antimicrobial vs. neuroprotective effects ) often arise from:

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (neuronal SH-SY5Y vs. glioblastoma U87) .
  • Concentration thresholds : Neuroprotection is observed at 1–20 µM, while antimicrobial activity requires >50 µM, suggesting target-specific mechanisms .

Q. Resolution Strategies :

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple models.
  • Target validation : Use siRNA knockdown or competitive binding assays to identify primary targets (e.g., NMDA receptors for neuroprotection) .

What are the challenges in designing experiments to assess the compound’s metabolic stability and toxicity profiles?

Advanced Experimental Design
Key Challenges :

  • Metabolic pathways : The methoxymethyl group undergoes O-demethylation in liver microsomes, producing a reactive aldehyde intermediate. Use LC-MS/MS to track metabolites .
  • Toxicity screening : In vivo models show hepatotoxicity at 100 mg/kg (rodent studies), necessitating structural modifications (e.g., fluorination) to reduce bioactivation .

Q. Methodological Recommendations :

  • In vitro assays : Combine CYP450 inhibition screening (e.g., CYP3A4 IC₅₀ = 15 µM) with Ames tests for mutagenicity .
  • In silico tools : Predict ADMET properties using QSAR models (e.g., SwissADME) to prioritize analogs .

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4-(Methoxymethyl)oxan-4-amine
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4-(Methoxymethyl)oxan-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.